2,4,6-Trifluoropyridine-3-carboxylic acid molecular weight
2,4,6-Trifluoropyridine-3-carboxylic acid molecular weight
Topic: 2,4,6-Trifluoropyridine-3-carboxylic Acid: Physicochemical Profile, Synthesis, and Reactivity in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2,4,6-Trifluoropyridine-3-carboxylic acid (CAS: 3512-14-9) is a specialized fluorinated heterocyclic building block used in the synthesis of high-value pharmaceutical intermediates. With a molecular weight of 177.08 g/mol , this compound serves as a critical scaffold for introducing metabolic stability and lipophilicity into drug candidates via its trifluorinated pyridine core.
Its unique substitution pattern—possessing three electrophilic fluorine atoms and a reactive carboxylic acid moiety—enables highly regioselective nucleophilic aromatic substitutions (
Part 1: Chemical Identity & Physicochemical Profile[1]
The precise characterization of 2,4,6-trifluoropyridine-3-carboxylic acid is derived from its stoichiometry and atomic composition.
Molecular Weight Calculation
The molecular weight is calculated based on the standard atomic weights of its constituent elements (IUPAC 2021).
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 2 | 1.008 | 2.016 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 177.08 g/mol |
Key Physicochemical Properties
| Property | Value / Description |
| CAS Number | 3512-14-9 |
| Molecular Formula | |
| Appearance | White to off-white crystalline solid |
| Purity Grade | Typically |
| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water |
| Acidity (pKa) | ~3.0–3.5 (Predicted for pyridine-3-COOH core) |
| LogP | 0.57 (Calculated) |
Part 2: Synthetic Methodology
The synthesis of 2,4,6-trifluoropyridine-3-carboxylic acid typically avoids direct fluorination of the carboxylic acid precursor due to harsh conditions. Instead, a Directed ortho-Metalation (DoM) strategy is preferred, utilizing the high acidity of the ring proton at the C3 position of the 2,4,6-trifluoropyridine parent scaffold.
Protocol: Lithiation-Carboxylation Route
Rationale: The C3 proton in 2,4,6-trifluoropyridine is flanked by two electron-withdrawing fluorine atoms and the pyridine nitrogen, significantly increasing its acidity (
Reagents:
-
Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA[1]
-
Electrophile: Solid
(Dry Ice) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Base Preparation: Generate LiTMP in situ by adding
-BuLi (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78°C. Stir for 30 minutes. -
Metalation: Add 2,4,6-trifluoropyridine (1.0 eq) dropwise to the LiTMP solution at -78°C. The bulky base prevents nucleophilic attack at the C2/C4 positions (which would lead to
). -
Intermediate Stabilization: Stir for 1-2 hours at -78°C to ensure complete formation of the 3-lithio-2,4,6-trifluoropyridine species.
-
Carboxylation: Quench the lithiated intermediate by bubbling excess anhydrous
gas through the solution or pouring the reaction mixture onto crushed dry ice. -
Workup: Allow to warm to room temperature. Acidify with dilute HCl to pH ~2 to protonate the carboxylate salt. Extract with Ethyl Acetate, dry over
, and concentrate.
Synthesis Diagram (Graphviz)
Caption: Directed ortho-metalation pathway utilizing steric bulk of LiTMP to prevent nucleophilic attack.
Part 3: Reactivity & Drug Discovery Applications
The core value of 2,4,6-trifluoropyridine-3-carboxylic acid lies in its regioselective reactivity . The molecule possesses three fluorine atoms with distinct electronic environments, allowing medicinal chemists to sequentially substitute them with nucleophiles (amines, alkoxides, thiols) to build complex pharmacophores.
Regioselectivity Rules ( )
In nucleophilic aromatic substitution (
-
4-Position (Para to N): Most reactive. Attack here places the negative charge on the pyridine nitrogen, which is the most stable resonance contributor.
-
2/6-Positions (Ortho to N): Less reactive than C4 but can be activated if C4 is already substituted or by using specific directing groups.
-
3-Carboxylic Acid: The carboxylic acid group is electron-withdrawing, further activating the ring, but it can also be converted to esters or amides to modulate the electronics.
Application Logic:
-
Step 1: React with Nucleophile A (e.g., primary amine)
Substitutes exclusively at C4 . -
Step 2: React with Nucleophile B
Substitutes at C2 or C6 .
Reactivity Diagram (Graphviz)
Caption: Regioselectivity profile showing kinetic preference for C4 substitution due to N-stabilization.
Part 4: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Fluorinated pyridines can cause severe eye damage.
-
Storage: Store at room temperature (RT) in a tightly sealed container. Moisture sensitive (carboxylic acid can form hydrates).
-
Incompatibility: Strong oxidizing agents and strong bases.
-
Disposal: Must be treated as halogenated organic waste. Do not mix with acid streams to avoid HF generation if decomposition occurs.
References
-
Schlosser, M., et al. (2005).[5] Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
Snieckus, V. (2004). Directed ortho-metalation.[5][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Contextual grounding for LiTMP lithiation protocols).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. EnamineStore [enaminestore.com]
- 3. 2,4,6-TRIFLUOROPYRIDINE | 3512-17-2 [m.chemicalbook.com]
- 4. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. teses.usp.br [teses.usp.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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